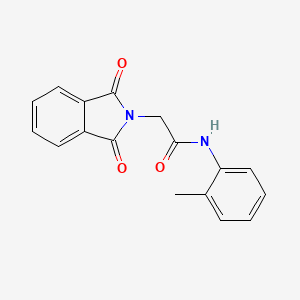

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide

Description

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide (CAS 16067-88-2) is a phthalimide-derived acetamide compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol. Structurally, it consists of an isoindole-1,3-dione (phthalimide) core linked to an acetamide group substituted at the nitrogen with an o-tolyl (2-methylphenyl) moiety. The compound is synthesized via a multi-step reaction involving bromohexyl phthalimide intermediates and subsequent coupling with o-toluidine derivatives, as inferred from related synthetic protocols for isoindole-acetamides . Its IUPAC name is N-(1,3-dioxoisoindol-2-yl)-2-(2-methylphenyl)acetamide, and its SMILES representation is O=C(NC1C(=O)c2ccccc2C1=O)C(c1ccccc1C).

Structure

3D Structure

Properties

CAS No. |

76492-00-7 |

|---|---|

Molecular Formula |

C17H14N2O3 |

Molecular Weight |

294.30 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C17H14N2O3/c1-11-6-2-5-9-14(11)18-15(20)10-19-16(21)12-7-3-4-8-13(12)17(19)22/h2-9H,10H2,1H3,(H,18,20) |

InChI Key |

OZERPSPIYIMTSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |

solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with o-toluidine to form the intermediate N-(o-tolyl)phthalimide. This intermediate is then subjected to acylation using acetic anhydride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as acetic acid or toluene, with the use of catalysts like sulfuric acid to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Substituted isoindoline derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of similar structures can selectively induce apoptosis in various cancer cell lines. For instance, compounds with isoindole frameworks have demonstrated cytotoxic effects against breast (MCF7), cervical (HeLa), and liver (HepG2) cancer cells. The mechanism often involves the activation of caspases, particularly caspase-8 and caspase-3, leading to programmed cell death .

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structural motifs possess antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study: Anticancer Efficacy

A study published in Scientific Reports evaluated the anticancer efficacy of isoindole derivatives. The compound exhibited IC50 values in the low micromolar range against HepG2 cells, indicating its potential as an anticancer agent. The study highlighted that the compound induced apoptosis through mitochondrial pathways and increased activity of caspases involved in apoptotic signaling .

Case Study: Antimicrobial Activity

Research conducted on related compounds demonstrated significant antimicrobial efficacy. Modifications to the dioxo group were found to enhance activity against gram-positive bacteria. This suggests that structural optimization could lead to more potent antimicrobial agents derived from this compound .

Synthesis and Structural Modifications

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide can be achieved through various synthetic pathways involving isoindole derivatives. Structural modifications can lead to enhanced biological activity or altered pharmacokinetic properties. For example, substituting different aryl groups may affect the compound's interaction with biological targets.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The o-tolyl group in the target compound enhances lipophilicity compared to the ethyl (CAS 74169-70-3) or phenyl (CAS 2017-94-9) analogues, which may improve membrane permeability but reduce aqueous solubility .

- Hydrogen Bonding: All analogues retain the phthalimide core, enabling hydrogen-bond acceptor interactions via the carbonyl groups.

- Steric Bulk : The naphthyl-substituted compound (C₂₀H₁₄N₂O₃) exhibits significant steric hindrance, which could limit conformational flexibility but improve binding specificity in hydrophobic pockets .

Biological Activity

The compound 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide is a member of the isoindole family, known for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-N-(4-methylphenyl)acetamide

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 325.36 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Notably:

- Tyrosinase Inhibition : Studies have shown that isoindole derivatives can effectively inhibit tyrosinase, an enzyme critical in melanin synthesis. This inhibition can lead to applications in skin lightening and treating hyperpigmentation disorders.

Tyrosinase Inhibition Assays

In vitro assays using mushroom tyrosinase have demonstrated that this compound exhibits significant inhibitory activity. The IC50 values indicate its potency compared to standard inhibitors like kojic acid.

Cytotoxicity Studies

Cytotoxic effects were evaluated in various cell lines to assess safety and therapeutic potential. The compound exhibited low cytotoxicity at concentrations below 20 µM in B16F10 murine melanoma cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 10 | 90 |

| 20 | 80 |

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

- Skin Lightening Agents : Due to its potent tyrosinase inhibition, the compound has been investigated as a candidate for skin lightening formulations. In comparative studies with other known agents, it showed superior efficacy in reducing melanin production.

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capabilities. It demonstrated significant free radical scavenging activity comparable to Trolox in DPPH assays.

Q & A

Q. What are the foundational synthetic routes for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-o-tolyl-acetamide?

The synthesis typically involves coupling isoindoline-1,3-dione derivatives with o-tolylamine-containing acetamide precursors. For example, acylation reactions using acetyl chloride in dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base can yield acetamide derivatives (e.g., 58% yield after purification via silica gel chromatography and recrystallization) . Key steps include optimizing stoichiometry, reaction time (e.g., overnight stirring), and purification methods (e.g., gradient elution with MeOH/CH₂Cl₂). Similar protocols for phthalimide-containing compounds highlight the importance of anhydrous conditions and catalytic bases .

Q. How is the compound characterized structurally in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H NMR (300 MHz, CDCl₃) of analogous acetamides reveals aromatic proton resonances (δ 7.39–7.16 ppm for substituted phenyl groups) and methyl/methylene signals (δ 1.21–2.86 ppm). ¹³C NMR confirms carbonyl groups (δ ~168–170 ppm) and aromatic carbons. Mass spectrometry (e.g., ESI/APCI(+)) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 347) . IR spectroscopy identifies amide C=O stretches (~1680 cm⁻¹) and N-H bends .

Q. What are the primary applications of this compound in chemical research?

The compound serves as a versatile intermediate in organic synthesis. Its phthalimide moiety enables use in acylations, nucleophilic substitutions, and as a protecting group. For example, benzoyl chloride derivatives of isoindoline-1,3-dione act as acylating agents in peptide coupling or polymer chemistry . The o-tolylacetamide group may also facilitate studies on structure-activity relationships in medicinal chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different protocols?

Methodological discrepancies (e.g., yield variations from 50–75%) require systematic optimization. For example:

- Catalyst screening : Compare Na₂CO₃ vs. Et₃N for base-sensitive reactions .

- Solvent effects : Test polar aprotic solvents (DMF, CH₃CN) vs. CH₂Cl₂ for solubility and reaction rates .

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .

- Statistical design : Apply factorial experiments (e.g., varying temperature, catalyst loading) to identify critical parameters .

Q. What computational methods support mechanistic studies of its reactivity?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as nucleophilic acyl substitutions or ring-opening reactions. Institutions like ICReDD integrate reaction path searches with experimental data to predict intermediates and transition states, reducing trial-and-error in optimization . For example, computational docking studies may elucidate interactions with biological targets (e.g., enzyme active sites) .

Q. How should researchers analyze conflicting spectral data during structural validation?

Contradictions in NMR or mass spectra may arise from impurities or tautomerism. Mitigation strategies include:

- Multi-technique validation : Cross-check with HRMS (e.g., exact mass <1 ppm error) and 2D NMR (COSY, HSQC) .

- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Cryst. E protocols) provides unambiguous structural confirmation, as seen in terphenyl derivatives .

- Dynamic NMR : Resolve rotational barriers or conformational equilibria affecting splitting patterns .

Q. What methodologies assess its potential pharmacological activity?

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry.

- Cellular models : Test cytotoxicity (MTT assay) and apoptosis induction (flow cytometry) in cancer cell lines .

- Molecular dynamics simulations : Predict binding affinities to receptors (e.g., GPCRs) using AMBER or GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.